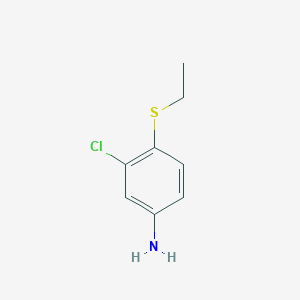

3-Chloro-4-ethylthioaniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-4-ethylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNS/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXLUAQFYHQATK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19284-90-3 | |

| Record name | 3-chloro-4-(ethylsulfanyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Chloro 4 Ethylthioaniline

Reactions Involving the Aromatic Amine Group

The aromatic amine group is a key site for a variety of chemical reactions, including acylation, sulfonylation, diazotization, and condensation reactions.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the amine group makes it nucleophilic, readily reacting with acylating and sulfonylating agents.

Acylation Reactions: 3-Chloro-4-ethylthioaniline is expected to react with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base to form the corresponding N-acylated products. These reactions are fundamental in protecting the amine group or in the synthesis of amide-containing target molecules.

Illustrative Acylation Reaction

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | N-(3-chloro-4-(ethylthio)phenyl)acetamide |

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine would yield the corresponding sulfonamide. This transformation is important in the synthesis of various biologically active compounds.

Illustrative Sulfonylation Reaction

| Reactant | Reagent | Product |

| This compound | p-Toluenesulfonyl chloride | N-(3-chloro-4-(ethylthio)phenyl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations (e.g., Coupling Reactions)

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C). The resulting diazonium salt, 3-chloro-4-(ethylthio)benzenediazonium chloride, is a versatile intermediate.

Azo Coupling Reactions: Diazonium salts are electrophiles and can react with electron-rich aromatic compounds (coupling components) such as phenols and anilines in azo coupling reactions to form highly colored azo compounds. slideshare.netacs.orgacsgcipr.org These dyes are of significant industrial importance. The position of the azo linkage on the coupling component is directed by the activating group.

Illustrative Azo Coupling Reaction

| Diazonium Salt From | Coupling Component | Product |

| This compound | Phenol | 2-((3-chloro-4-(ethylthio)phenyl)diazenyl)phenol |

Condensation Reactions with Carbonyl Compounds

The amine group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

Illustrative Condensation Reaction

| Reactant | Carbonyl Compound | Product (Schiff Base) |

| This compound | Benzaldehyde | (E)-N-benzylidene-3-chloro-4-(ethylthio)aniline |

Nucleophilic Aromatic Substitution Enabled by the Amine Moiety (e.g., Smiles Rearrangement)

While the amine group itself is not a leaving group in typical nucleophilic aromatic substitution (SNA) reactions, it can participate in intramolecular rearrangements like the Smiles rearrangement. In a suitably substituted derivative of this compound, the amine moiety could act as an internal nucleophile, attacking an activated aromatic ring and displacing a leaving group. However, no specific examples of a Smiles rearrangement directly involving this compound have been prominently documented in readily available scientific literature.

Reactions Involving the Ethylthioether Group

The sulfur atom in the ethylthioether group is susceptible to oxidation.

Oxidation to Sulfoxides and Sulfones

The ethylthioether group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxide: Milder oxidizing agents, such as one equivalent of hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, would be expected to convert the thioether to 3-chloro-4-(ethylsulfinyl)aniline.

Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant, often at higher temperatures, will lead to the formation of the corresponding sulfone, 3-chloro-4-(ethylsulfonyl)aniline. Commercially available data confirms the existence of this sulfone derivative.

Illustrative Oxidation Reactions

| Starting Material | Oxidizing Agent (Conditions) | Product |

| This compound | 1 eq. H₂O₂ | 3-chloro-4-(ethylsulfinyl)aniline |

| This compound | Excess H₂O₂ (heat) | 3-chloro-4-(ethylsulfonyl)aniline |

Alkylation of Sulfur

The sulfur atom of the ethylthio group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with electrophilic alkylating agents to form a sulfonium salt. This reaction involves the formation of a new carbon-sulfur bond, where the sulfur atom becomes positively charged and tetracoordinate.

The general reaction proceeds as follows: this compound + R-X → [3-Chloro-4-(ethyl(R)sulfonio)aniline]⁺X⁻

Where R-X is an alkylating agent, such as an alkyl halide or alkyl triflate. The resulting sulfonium salt is a stable, ionic compound. The reactivity of the sulfur atom is influenced by the electronic environment of the aryl ring; however, the inherent nucleophilicity of the thioether makes this a feasible transformation under standard alkylating conditions.

Table 1: Generalized Conditions for Sulfur Alkylation

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Reagent | Alkyl Halides (e.g., Iodomethane, Benzyl bromide), Alkyl Triflates |

| Solvent | Polar aprotic solvents such as Acetonitrile, DMF, or Acetone |

| Temperature | Typically room temperature to moderate heating (25-80 °C) |

| Product | Aryl ethyl alkyl sulfonium salt |

Sulfur Extrusion Reactions

Sulfur extrusion, or desulfurization, involves the removal of the sulfur atom from the molecule. For an aryl thioether like this compound, this transformation typically results in the replacement of the C-S bond with a C-H bond. A common and effective method for achieving this is through reductive desulfurization using Raney Nickel.

This process involves the hydrogenolysis of the carbon-sulfur bonds. When this compound is treated with Raney Nickel, both the aryl C-S and the ethyl C-S bonds are cleaved, and the sulfur atom is removed, leading to the formation of 3-chloroaniline. This reaction provides a pathway to modify the substitution pattern of the aniline (B41778) by completely removing the ethylthio moiety.

Reactions Involving the Halogen (Chlorine) Substituent

The chlorine atom attached to the aromatic ring is a key site for synthetic modification. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, they can participate in a range of important transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The classical Nucleophilic Aromatic Substitution (SNAr) reaction involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group, such as a halogen. This mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.govlibretexts.org For the SNAr reaction to be facile, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the substituents on the ring are electron-donating. The amino group is a powerful electron-donating group located para to the chlorine atom, and the ethylthio group is also electron-donating at the ortho position. These groups increase the electron density on the aromatic ring, which strongly destabilizes the negatively charged intermediate required for the SNAr mechanism. Consequently, this compound is considered highly deactivated towards classical SNAr reactions and is not expected to undergo this type of transformation under standard conditions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are the most effective and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine substituent on this compound. Although aryl chlorides are less reactive than other aryl halides, significant advances in catalyst design, particularly the development of catalysts with bulky, electron-rich phosphine ligands, have made their use routine. researchgate.netnih.gov

Suzuki Reaction

The Suzuki-Miyaura coupling reaction forms a new C-C bond by reacting an aryl halide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com For this compound, this reaction can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups at the C-3 position. The electron-donating nature of the aniline and thioether groups can slow the initial oxidative addition step, often necessitating the use of highly active catalyst systems.

Table 2: Representative Conditions for Suzuki Coupling of an Aryl Chloride

| Parameter | Example |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like CataXCium A Pd G3 nih.gov |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, or aqueous mixtures |

| Temperature | 80-120 °C |

| Product | 4-Ethylthio-[1,1'-biphenyl]-3-amine |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org Applying this to this compound allows for the introduction of a vinyl group. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org As with other cross-couplings of this electron-rich substrate, specialized catalysts may be required for efficient conversion. researchgate.net

Table 3: Representative Conditions for Heck Coupling of an Aryl Chloride

| Parameter | Example |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Styrene or an acrylate (e.g., Butyl acrylate) |

| Catalyst | Pd(OAc)₂, PdCl₂ with phosphine ligands (e.g., P(o-tolyl)₃) |

| Base | Triethylamine (Et₃N), K₂CO₃ |

| Solvent | DMF, NMP, Dioxane |

| Temperature | 100-140 °C |

| Product | 3-(Substituted vinyl)-4-ethylthioaniline |

Sonogashira Reaction

The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org This reaction would install an alkynyl substituent at the C-3 position of this compound, providing access to a range of synthetically useful intermediates. Copper-free conditions have also been developed to avoid issues related to homocoupling of the alkyne. nih.gov

Table 4: Representative Conditions for Sonogashira Coupling of an Aryl Chloride

| Parameter | Example |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | Phenylacetylene |

| Catalyst | PdCl₂(PPh₃)₂ / CuI |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF |

| Temperature | 50-100 °C |

| Product | 4-Ethylthio-3-(phenylethynyl)aniline |

Multi-functional Reactivity and Cascade Reactions

The presence of multiple reactive sites on this compound allows for the design of multi-step or cascade reactions. While specific cascade reactions involving this exact molecule are not widely documented, its structure lends itself to such strategies. A plausible sequence could involve an initial cross-coupling reaction at the chlorine position, followed by a subsequent transformation of the aniline nitrogen.

For example, a Sonogashira coupling to introduce an alkyne could be followed by an intramolecular cyclization reaction (e.g., a Larock indole synthesis) where the aniline nitrogen attacks the newly installed alkyne to form a heterocyclic ring system. Such a sequence transforms the simple aniline into a more complex, fused-ring structure in a planned, efficient manner.

Derivatization and Functionalization of 3 Chloro 4 Ethylthioaniline

Synthesis of Substituted Anilines and Related Nitrogen-Containing Heterocycles4.2. Incorporation into Complex Molecular Architectures4.2.1. As a Monomer in Polymer Chemistry Research4.2.2. As a Building Block for Advanced Ligands in Catalysis Research4.2.3. As a Structural Motif in Materials Science Research4.3. Regioselective and Chemoselective Modifications4.4. Generation of Novel Compounds via C-H Activation and Functionalization

It is possible that research on this compound exists within private industrial research and development, but it has not been disclosed in publicly accessible formats.

Advanced Spectroscopic and Structural Characterization Studies of 3 Chloro 4 Ethylthioaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Chloro-4-ethylthioaniline, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the protons of the ethyl group, and the amine protons. The substitution pattern on the aniline (B41778) ring—comprising an amino group (-NH₂), a chloro group (-Cl), and an ethylthio group (-SCH₂CH₃)—creates a unique electronic environment that influences the chemical shifts of the aromatic protons.

The -NH₂ and -SCH₂CH₃ groups are electron-donating, causing an upfield shift (shielding) for protons ortho and para to them. Conversely, the -Cl atom is an electron-withdrawing group, which causes a downfield shift (deshielding). The predicted assignments are as follows:

Aromatic Protons: The spectrum is expected to display signals for three protons on the aromatic ring. The proton at the C-2 position, being ortho to both the chloro and amino groups, would appear as a doublet. The proton at C-5, positioned between the chloro and ethylthio groups, is expected to resonate as a doublet of doublets. The proton at C-6, ortho to the amino group, would likely be the most shielded and appear as a doublet.

Ethyl Group Protons: The ethylthio group will present as two distinct signals: a quartet corresponding to the methylene (-CH₂-) protons, which are split by the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, split by the methylene protons.

Amine Protons: The two protons of the primary amine (-NH₂) group typically appear as a broad singlet. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2 | ~ 6.8 - 7.0 | Doublet (d) | 1H |

| H-5 | ~ 7.1 - 7.3 | Doublet of Doublets (dd) | 1H |

| H-6 | ~ 6.6 - 6.8 | Doublet (d) | 1H |

| -SCH₂CH₃ | ~ 2.8 - 3.0 | Quartet (q) | 2H |

| -SCH₂CH₃ | ~ 1.2 - 1.4 | Triplet (t) | 3H |

| -NH₂ | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethyl group carbons. The chemical shifts are heavily influenced by the nature of the attached substituents. The carbon atoms directly bonded to the heteroatoms (-NH₂, -Cl, -S) show the most significant shifts from the standard benzene value (~128.5 ppm).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | ~ 145 - 148 |

| C-2 | ~ 116 - 119 |

| C-3 (-Cl) | ~ 120 - 123 |

| C-4 (-S) | ~ 128 - 131 |

| C-5 | ~ 130 - 133 |

| C-6 | ~ 114 - 117 |

| -SCH₂CH₃ | ~ 25 - 28 |

| -SCH₂CH₃ | ~ 14 - 16 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key correlations would be observed between the methylene and methyl protons of the ethyl group, confirming the ethyl fragment. Additionally, correlations between adjacent aromatic protons, such as H-5 and H-6, would help in assigning their specific positions on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H-2 with C-2, H-5 with C-5, and the ethyl protons with their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for connecting different parts of the molecule. Crucial HMBC correlations for this compound would include the correlation from the methylene protons (-SCH₂-) to the aromatic carbon C-4, which directly confirms the attachment of the ethylthio group to the ring at that position. Correlations from the aromatic protons to neighboring carbons would further solidify the assignment of the aromatic system.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups. These vibrations act as a molecular fingerprint.

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes.

C-H Stretching: Signals above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while signals just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the ethyl group.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring motion of the N-H bonds in the primary amine gives rise to a band around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1350 cm⁻¹ range.

C-S and C-Cl Stretching: The vibrations involving heavier atoms occur in the fingerprint region. The C-S stretch is often weak and appears around 600-800 cm⁻¹, while the aromatic C-Cl stretch is found in the 700-850 cm⁻¹ region.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| N-H Bend | 1600 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

| C-S Stretch | 600 - 800 | Weak-Medium |

Raman spectroscopy serves as a complementary technique to FTIR. While FTIR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations that are weak or absent in the FTIR spectrum. The aromatic ring's symmetric "breathing" mode and the C-S stretching vibration are often more intense in the Raman spectrum, providing confirmatory evidence for the molecular skeleton and the presence of the sulfur linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound, as well as in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For this compound, with a chemical formula of C₈H₁₀ClNS, the expected exact mass can be calculated by summing the masses of its constituent isotopes.

The theoretical monoisotopic mass of this compound is calculated to be 187.0222 g/mol . An experimental HRMS analysis would be expected to yield a mass value that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the molecular formula.

Table 1: Theoretical Isotopic Mass Calculation for this compound (C₈H₁₀ClNS)

| Element | Number of Atoms | Isotopic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 8 | 12.0000 | 96.0000 |

| Hydrogen (¹H) | 10 | 1.0078 | 10.0780 |

| Chlorine (³⁵Cl) | 1 | 34.9689 | 34.9689 |

| Nitrogen (¹⁴N) | 1 | 14.0031 | 14.0031 |

| Sulfur (³²S) | 1 | 31.9721 | 31.9721 |

| Total | 187.0221 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. In a typical MS/MS experiment, the parent ion of this compound ([M+H]⁺) would be isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

A plausible fragmentation pathway for this compound would likely involve the initial loss of the ethyl group from the thioether linkage, followed by further fragmentation of the aromatic ring. Key fragmentation steps could include the loss of a chlorine atom or cleavage of the C-S bond. The study of fragmentation patterns is crucial for the structural elucidation of unknown compounds and for understanding the stability of different parts of the molecule. nih.govnih.gov

Table 2: Plausible Fragmentation Ions of this compound in MS/MS

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [M+H]⁺ | C₈H₁₁ClNS⁺ | 188 |

| [M+H - C₂H₄]⁺ | C₆H₇ClNS⁺ | 160 |

| [M+H - C₂H₅]⁺ | C₆H₆ClNS⁺ | 159 |

| [M+H - Cl]⁺ | C₈H₁₁NS⁺ | 153 |

| [M+H - HS]⁺ | C₈H₁₀ClN⁺ | 155 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal structure of this compound would be expected to exhibit a variety of intermolecular interactions that dictate its packing in the solid state. These interactions are likely to include:

Hydrogen Bonding: The amine group (-NH₂) can act as a hydrogen bond donor, forming N-H···N or N-H···S hydrogen bonds with neighboring molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (such as N or S) on an adjacent molecule.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Hirshfeld Surface Analysis for Quantifying Molecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and quantification of different types of intermolecular contacts.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 40-50% |

| C···H/H···C | 20-30% |

| Cl···H/H···Cl | 10-15% |

| N···H/H···N | 5-10% |

| S···H/H···S | 3-5% |

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the amino (-NH₂), chloro (-Cl), and ethylthio (-SCH₂CH₃) groups will influence the position and intensity of these absorption maxima (λ_max). The lone pairs of electrons on the nitrogen and sulfur atoms can participate in π-conjugation with the aromatic ring, leading to a red shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~250-270 | Aromatic Ring |

| n → π | ~300-330 | N and S lone pairs conjugated with the ring |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable in the analysis of this compound and its derivatives, providing robust methods for separation, identification, and quantification. These methods are crucial for assessing the purity of synthesized batches, identifying byproducts or degradation products, and analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the analysis of non-volatile or thermally sensitive compounds like substituted anilines. It is widely used for the purity assessment of this compound, separating the target compound from starting materials, intermediates, and potential side-products from a chemical synthesis.

A reversed-phase HPLC method is typically suitable for this class of compounds. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile or methanol. researchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of all components in a sample mixture. d-nb.info

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The detection wavelength is selected to maximize the sensitivity for the analyte. For more complex mixtures or for structure confirmation, HPLC can be coupled with mass spectrometry (HPLC-MS). d-nb.inforesearchgate.net

A typical set of HPLC conditions for the analysis of a compound like this compound is detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

The validation of such an HPLC method is crucial to ensure its suitability for its intended purpose and would typically involve assessing parameters like linearity, accuracy, precision, selectivity, and robustness, following established guidelines. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. It is well-suited for the analysis of aniline derivatives. epa.gov For this compound, GC can be used to determine its purity, quantify it in various matrices, and identify related volatile impurities.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), travels through the column containing a stationary phase. The choice of the column is critical for achieving good separation. A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or HP-5, is often employed for the analysis of chlorinated aromatic compounds. researchgate.net

The selection of the detector is dependent on the specific requirements of the analysis. A Flame Ionization Detector (FID) provides good general-purpose sensitivity. However, for enhanced selectivity and sensitivity, a mass spectrometer (MS) is often coupled with the GC (GC-MS). GC-MS provides not only retention time data but also mass spectra, which can be used for definitive identification of the compound and its derivatives. nih.gov Given the presence of a sulfur atom in this compound, a sulfur-selective detector like the Sulfur Chemiluminescence Detector (SCD) can be highly advantageous. gcms.czagilent.com The SCD offers excellent selectivity and sensitivity for sulfur-containing compounds, which can be particularly useful when analyzing complex samples where interferences might be an issue. researchgate.netnih.gov

In some cases, derivatization of the aniline functional group may be performed to improve the chromatographic properties of the analyte, such as its volatility and thermal stability. nih.gov

A representative set of GC conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Sulfur Chemiluminescence Detector (SCD) |

| MS Transfer Line Temp. | 280 °C |

| SCD Furnace Temp. | 800 °C |

Theoretical and Computational Insights into this compound Elusive in Current Literature

A comprehensive review of existing scientific literature reveals a notable absence of theoretical and computational investigations specifically focused on the chemical compound this compound. While computational studies employing quantum chemical calculations and molecular dynamics simulations are prevalent for analogous aniline and thioether derivatives, dedicated research on the molecular geometry, electronic structure, and reactivity of this compound appears to be unavailable at present.

Methodologies such as Density Functional Theory (DFT), which are instrumental in elucidating molecular characteristics, have been extensively applied to similar compounds. For instance, DFT studies on related halogenated anilines have provided valuable insights into their optimized geometries, electronic properties, and spectroscopic behaviors. semanticscholar.org Such studies typically involve the use of specific basis sets, like B3LYP/6–31G(d), to perform calculations. semanticscholar.org

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard computational approach to predict the reactivity and kinetic stability of molecules. The energy gap between these orbitals is a critical parameter in understanding intramolecular charge transfer processes. Similarly, Electrostatic Potential Surface (ESP) analysis is a common technique used to identify the regions of a molecule that are susceptible to electrophilic and nucleophilic attack.

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape of molecules and understanding their dynamic behavior over time. This method is crucial for analyzing the flexibility and intermolecular interactions of chemical compounds.

Computational modeling also extends to the prediction of various spectroscopic parameters. Theoretical calculations can forecast vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), which are vital for the characterization of compounds. For example, in studies of similar molecules, a good correlation has often been found between experimentally obtained and computationally predicted spectroscopic data. nanobioletters.com

Despite the well-established utility of these computational methods, their application to this compound has not been documented in the accessible scientific literature. Consequently, detailed data tables and in-depth research findings pertaining to its quantum chemical calculations, molecular dynamics, mechanistic insights from computational modeling, and predicted spectroscopic parameters could not be generated. Further computational research is required to fill this knowledge gap and to characterize the theoretical profile of this compound.

Theoretical and Computational Investigations of 3 Chloro 4 Ethylthioaniline

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. For 3-Chloro-4-ethylthioaniline, while specific comprehensive QSPR studies are not extensively documented in publicly available literature, its properties can be inferred and analyzed based on established principles and computational predictions for substituted anilines.

QSPR models for aniline (B41778) derivatives often rely on a set of key molecular descriptors that quantify various aspects of the molecule's structure. These descriptors typically fall into categories such as electronic, steric, and hydrophobic parameters. By calculating these descriptors for this compound, we can build a theoretical profile of its expected properties.

Key Molecular Descriptors for this compound

Several molecular descriptors are crucial for understanding the behavior of this compound in various chemical and biological systems. These include parameters related to hydrophobicity, electronic distribution, and frontier molecular orbitals. Predicted values for these key descriptors have been computationally generated and are presented below.

| Molecular Descriptor | Predicted Value | Significance in QSPR |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 3.25 | Indicates the hydrophobicity of the molecule. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Relates to the molecule's polarity and ability to form hydrogen bonds. |

| Molar Refractivity | 53.6 cm³ | Reflects the volume and polarizability of the molecule. |

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of this compound are significantly influenced by its substituents: the chloro group at the meta position and the ethylthio group at the para position relative to the amino group. The Hammett substituent constants (σ) provide a quantitative measure of the electronic effects of these groups.

The chloro group is moderately electron-withdrawing through its inductive effect, while the ethylthio group is generally considered to be electron-donating through resonance. The interplay of these effects on the aniline ring dictates the molecule's reactivity and electronic properties.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -Cl | meta | σm = +0.37 | Electron-withdrawing |

| -SCH2CH3 | para | σp ≈ -0.01 | Weakly electron-donating |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energies of these orbitals and the resulting HOMO-LUMO gap are important descriptors in many QSPR models.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| EHOMO (Energy of HOMO) | -5.4 eV | Indicates the molecule's ability to donate electrons. |

| ELUMO (Energy of LUMO) | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to the chemical reactivity and stability of the molecule. |

Detailed Research Findings

The predicted LogP value of 3.25 for this compound suggests that the compound is moderately hydrophobic. In QSPR studies of substituted anilines, hydrophobicity is often a key factor in predicting properties such as toxicity and environmental fate. A higher LogP value is generally associated with increased membrane permeability and potential for bioaccumulation.

The predicted frontier molecular orbital energies provide further insight into the reactivity of this compound. A higher HOMO energy is often correlated with a greater ability to donate electrons, which can be a factor in certain biological interactions and metabolic pathways. The relatively large HOMO-LUMO gap of 4.6 eV suggests a high degree of chemical stability. In many QSAR models for toxicity, the HOMO-LUMO gap is an important descriptor, with a smaller gap often being associated with higher reactivity and potential for adverse biological effects.

Environmental Fate and Transformation Studies Mechanistic Focus

Degradation Pathways in Environmental Matrices (e.g., Soil, Water)

The environmental persistence and transformation of 3-Chloro-4-ethylthioaniline are dictated by a combination of biotic and abiotic factors within soil and aquatic systems. The molecular structure, featuring a chlorine atom and an ethylthio group on the aniline (B41778) ring, plays a crucial role in its environmental behavior.

In Soil: In terrestrial environments, the fate of this compound is primarily influenced by microbial degradation and sorption to soil components. The presence of the chlorine atom is known to increase the resistance of aromatic compounds to microbial breakdown. The ethylthio group may be susceptible to microbial oxidation or cleavage.

Aerobic Degradation: In the presence of oxygen, soil microorganisms may initiate the degradation of this compound through oxidative processes. This could involve the hydroxylation of the aromatic ring to form catechol-like intermediates, which are subsequently targeted for ring cleavage.

Anaerobic Degradation: Under anaerobic conditions, a key initial step in the degradation could be reductive dechlorination, which involves the removal of the chlorine atom. This process is generally slower than aerobic degradation pathways.

In Water: In aquatic environments, photodegradation is anticipated to be a primary mechanism for the breakdown of this compound. This process can be accelerated by naturally occurring photosensitizers. Biodegradation by aquatic microbial communities also contributes to its removal.

The following table summarizes the potential degradation pathways for this compound in different environmental matrices, based on data from related chloroanilines.

| Environmental Matrix | Potential Degradation Pathway | Key Influencing Factors |

| Soil (Aerobic) | Microbial oxidation (hydroxylation, deamination), ring cleavage | Microbial population, oxygen availability, soil organic matter, pH |

| Soil (Anaerobic) | Reductive dechlorination, anaerobic oxidation | Redox potential, presence of appropriate electron acceptors |

| Water | Photodegradation (direct and indirect), microbial degradation | Sunlight intensity, presence of photosensitizers (e.g., humic acids), microbial community |

Metabolite Identification and Characterization (Excluding Toxicity)

Specific metabolites of this compound have not been documented. However, based on the known metabolic pathways of other chloroanilines and compounds containing thioether linkages, several classes of transformation products can be predicted.

Potential metabolites may include:

Oxidation Products: The ethylthio group is susceptible to oxidation, which would lead to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives.

Hydroxylated Derivatives: Microbial or photochemical hydroxylation of the aromatic ring can result in the formation of various chlorohydroxylated aniline isomers.

Dechlorination Products: The removal of the chlorine atom would yield 4-ethylthioaniline.

Acetylated Derivatives: The amino group can undergo N-acetylation, a common biotransformation reaction mediated by microorganisms.

Polymerization Products: Anilines can undergo oxidative coupling reactions to form polymeric, humic-like substances, particularly within the soil matrix.

The table below presents potential metabolites of this compound, extrapolated from the transformation pathways of analogous compounds.

| Potential Metabolite Class | Hypothetical Example Structure | Formation Pathway |

| Sulfoxides | 3-Chloro-4-(ethylsulfinyl)aniline | Oxidation of the ethylthio group |

| Sulfones | 3-Chloro-4-(ethylsulfonyl)aniline | Further oxidation of the sulfoxide |

| Hydroxylated anilines | e.g., 3-Chloro-4-ethylthio-2-hydroxyaniline | Hydroxylation of the aromatic ring |

| Dechlorinated aniline | 4-Ethylthioaniline | Reductive dechlorination |

| N-acetylated derivatives | N-(3-chloro-4-(ethylthio)phenyl)acetamide | N-acetylation of the amino group |

Photodegradation Mechanisms

Photodegradation is expected to be a significant abiotic pathway for the transformation of this compound in sunlit aquatic environments and on soil surfaces. This can occur through both direct and indirect photolysis.

Direct Photolysis: This mechanism involves the direct absorption of solar radiation by the this compound molecule, leading to an excited state. This excited molecule can then undergo chemical alteration, such as the cleavage of the carbon-chlorine bond.

Indirect Photolysis: In natural waters, indirect photolysis is often the more dominant pathway. It is initiated by the absorption of sunlight by other substances, known as photosensitizers (e.g., humic acids), which then generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can then degrade this compound.

Studies on the photodegradation of 4-chloroaniline have shown that it is a complex process that can lead to the formation of various photoproducts, including dimeric structures nih.gov. The presence of an ethylthio group in this compound may introduce additional photochemical reaction pathways, such as the photo-oxidation of the sulfur atom. Research on other chloroanilines has also indicated that photocatalytic degradation in the presence of a catalyst like TiO₂ can produce intermediates such as chlorophenols and benzoquinones, ultimately leading to complete mineralization mdpi.comresearchgate.netcabidigitallibrary.org.

Biodegradation Pathways in Model Systems (Excluding Ecotoxicity)

The biodegradation of this compound would likely be carried out by microorganisms possessing enzymes capable of transforming chlorinated aromatic compounds. The specific degradation pathway would be dependent on the microbial species and the prevailing environmental conditions.

Drawing from studies on other anilines, a plausible aerobic biodegradation pathway could involve:

Initial Enzymatic Attack: The degradation is likely initiated by an oxidative attack on the aromatic ring, catalyzed by a dioxygenase enzyme, to form a substituted catechol.

Aromatic Ring Cleavage: The resulting catechol intermediate would then undergo enzymatic ring cleavage, a pivotal step in the aerobic degradation of aromatic compounds.

Further Metabolism: The products of ring cleavage would then be channeled into central metabolic pathways for further breakdown.

For example, the biodegradation of aniline by certain bacteria is known to proceed via the formation of catechol, which is then degraded through either the ortho- or meta-cleavage pathway nih.govmdpi.com. The chlorine and ethylthio substituents on the this compound molecule are expected to increase its resistance to this type of microbial degradation when compared to unsubstituted aniline.

A hypothetical aerobic biodegradation pathway for this compound is outlined in the following table.

| Step | Proposed Transformation | Hypothetical Enzyme Class |

| 1 | Oxidation of the aromatic ring to form a substituted catechol | Aniline dioxygenase |

| 2 | Cleavage of the catechol ring | Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenase |

| 3 | Further metabolism of the ring-cleavage product | Various hydrolases, dehydrogenases, etc. |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of anilines often involves the reduction of nitroaromatics using methods that are energy-intensive and generate significant chemical waste. specchemonline.com Future research will undoubtedly focus on developing greener, more sustainable synthetic pathways to 3-Chloro-4-ethylthioaniline. A promising approach is the catalytic hydrogenation of the corresponding nitrobenzene (B124822) precursor. This method offers high selectivity and atom economy, particularly with the use of advanced catalytic systems.

Recent breakthroughs in catalysis have demonstrated the efficacy of non-noble metal catalysts (e.g., based on nickel, cobalt, or copper) for nitroarene hydrogenation, offering a cost-effective and more sustainable alternative to precious metal catalysts like platinum or palladium. nih.gov Furthermore, electrocatalytic methods, which use electricity to drive the reduction of nitroarenes, are emerging as a particularly green alternative. specchemonline.comchemistryworld.com These reactions can often be performed at room temperature and pressure, powered by renewable energy sources, thus significantly lowering the carbon footprint of the synthesis. specchemonline.com

Another avenue for sustainable synthesis involves exploring flow chemistry. Continuous-flow reactors offer enhanced safety, better heat management, and the potential for straightforward scaling-up of production. mdpi.com Integrating sustainable catalytic methods within a continuous-flow system could pave the way for an exceptionally efficient and environmentally friendly production of this compound.

| Synthetic Approach | Traditional Method (e.g., Iron/Acid Reduction) | Emerging Sustainable Method (e.g., Electrocatalysis) |

|---|---|---|

| Reagents | Iron powder, strong acids | Water (as proton source), redox mediator |

| Energy Input | High temperatures and pressures | Room temperature and pressure (potentially from renewable electricity) |

| Byproducts | Large amounts of iron sludge, acidic waste | Minimal byproducts, preventing direct electro-reduction at the electrode surface |

| Efficiency | Often inefficient | High yields (>99% in some cases for related anilines) specchemonline.com |

Exploration of New Reactivity Modes and Catalytic Applications

The unique electronic properties endowed by the chloro, amino, and ethylthio groups make this compound an intriguing candidate for exploring novel reactivity and catalytic applications. The aniline (B41778) moiety is a well-known directing group in C-H functionalization reactions, which are powerful tools for the efficient modification of organic molecules. nih.govresearchgate.net Research into the regioselective C-H functionalization of this compound could lead to a diverse library of derivatives with potentially valuable properties. For instance, palladium-catalyzed para-selective C-H olefination has been demonstrated for a range of aniline derivatives using a specialized S,O-ligand, suggesting that similar transformations could be developed for this compound. acs.org

Furthermore, both anilines and thioethers are known to act as ligands in transition-metal catalysis. nih.govacs.org The nitrogen of the amino group and the sulfur of the ethylthio group in this compound can coordinate to metal centers, potentially creating novel catalysts with unique reactivity and selectivity. For example, [(NHC)PdCl2(aniline)] complexes have been shown to be highly active precatalysts for various cross-coupling reactions. nih.gov By analogy, this compound could be incorporated into similar catalytic systems, where the electronic and steric properties of the ligand could be fine-tuned to optimize catalytic performance. The thioether moiety, in particular, is known to coordinate to soft transition metals, which could lead to catalysts with applications in areas such as polymerization or asymmetric synthesis. acs.org

| Potential Application Area | Role of this compound | Anticipated Outcome |

|---|---|---|

| Cross-Coupling Reactions | As a ligand for palladium or other transition metals. nih.gov | Enhanced catalytic activity, selectivity, and stability. |

| C-H Functionalization | As a substrate with directing group capabilities. nih.gov | Facile synthesis of novel, highly functionalized aniline derivatives. |

| Polymerization Catalysis | As a ligand for late transition metals. | Control over polymer properties such as molecular weight and tacticity. |

Advanced Characterization Techniques for Real-Time Reaction Monitoring

To fully realize the potential of novel synthetic routes and catalytic applications involving this compound, a deep understanding of the underlying reaction mechanisms and kinetics is essential. Advanced in-situ characterization techniques are poised to play a pivotal role in this endeavor. Real-time monitoring of chemical reactions provides invaluable data that can be used to optimize reaction conditions, identify transient intermediates, and ensure process safety and reproducibility. coleparmer.com

Raman spectroscopy is a powerful non-invasive technique that can monitor reactions in real-time by detecting changes in the vibrational modes of molecules. acs.orgmdpi.comspectroscopyonline.com It is particularly well-suited for tracking the progress of reactions in solution, including polymerization and the reduction of nitroarenes. acs.orgmdpi.com For the synthesis of this compound, in-situ Raman spectroscopy could be employed to follow the conversion of the nitro group to the amine, allowing for precise determination of the reaction endpoint and optimization of catalyst loading and reaction time.

Mass spectrometry is another powerful tool for real-time reaction analysis, offering high sensitivity and the ability to identify multiple species simultaneously. helsinki.finih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) coupled with stopped-flow mixing can be used to study fast reaction kinetics in solution. nih.gov For catalytic reactions involving this compound, real-time mass spectrometry could provide insights into the catalytic cycle by detecting key intermediates and products as they form.

| Technique | Principle | Application to this compound Research |

|---|---|---|

| Raman Spectroscopy | Detects vibrational modes of molecules via inelastic light scattering. acs.org | Real-time monitoring of synthetic reactions (e.g., nitro reduction) and polymerization. acs.orgmdpi.com |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. helsinki.fi | Studying reaction kinetics, identifying intermediates in catalytic cycles, and ensuring product purity. nih.govnih.gov |

| In-line NMR Spectroscopy | Provides detailed structural information on molecules in solution in real-time. nih.gov | Elucidating reaction mechanisms and optimizing stereoselectivity in asymmetric synthesis. nih.gov |

Integration in Complex Chemical Systems and Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. The presence of a hydrogen bond donor (the amino group), a potential hydrogen bond acceptor (the sulfur atom of the thioether), and an aromatic ring capable of π-π stacking interactions makes this molecule an excellent candidate for the construction of complex, self-assembled structures.

Thioether macrocycles have been shown to form coordination polymers with metal ions like silver(I), where the sulfur atoms bridge metal centers to create extended networks. acs.org Similarly, the ethylthio group of this compound could be used to link metal centers, while the aniline moiety could be functionalized to introduce other coordinating groups or to participate in hydrogen bonding with other components of the assembly. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting properties, such as porosity for gas storage or separation, or catalytic activity.

Furthermore, copper(I)-thioether coordination has been utilized to create multifunctional polymers with excellent mechanical properties and self-healing capabilities. rsc.orgrsc.org By incorporating this compound into a polymer backbone, it may be possible to develop new smart materials that respond to external stimuli, such as changes in pH or the presence of specific analytes.

| Type of Supramolecular Assembly | Key Interactions Involving this compound | Potential Applications |

|---|---|---|

| Coordination Polymers/MOFs | Coordination of the thioether sulfur to metal centers. acs.org | Gas storage, separation, catalysis, sensing. |

| Hydrogen-Bonded Networks | Hydrogen bonding involving the amino group. | Crystal engineering, development of materials with specific solid-state structures. |

| Functional Polymers | Incorporation into polymer chains, with thioether-metal coordination for cross-linking. rsc.org | Self-healing materials, sensors, smart coatings. |

Computational Design of Functional Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the rational design of new molecules with desired functionalities. For this compound, computational methods can be employed to guide the synthesis of derivatives with tailored electronic, optical, or biological properties.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of this compound and its derivatives, providing insights into their reactivity, spectroscopic properties, and potential as ligands or electronic materials. article4pub.comarticle4pub.com For example, DFT could be used to predict how different substituents on the aniline ring would affect the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing materials for organic electronics.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.comglobalresearchonline.net This method is widely used in drug discovery to screen for potential drug candidates that can bind to a specific biological target. By using this compound as a scaffold, molecular docking studies could be performed to design derivatives with potential therapeutic activity, for example, as enzyme inhibitors or receptor antagonists. jusst.orguomisan.edu.iqnih.gov Such in silico screening can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

| Computational Method | Information Provided | Application in Designing Derivatives of this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), reactivity indices, predicted spectra. article4pub.com | Design of new ligands, electronic materials, and dyes with specific properties. |

| Molecular Docking | Binding affinity and mode of interaction with a biological target. ijprajournal.com | In silico screening for potential drug candidates and understanding structure-activity relationships. globalresearchonline.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity or other properties. nih.govresearchgate.net | Predicting the properties of unsynthesized derivatives and guiding the design of more potent or selective compounds. |

Conclusion

Summary of Key Research Findings and Methodological Advancements

The current body of research on 3-Chloro-4-ethylthioaniline primarily highlights its role as a valuable intermediate in medicinal chemistry, specifically in the development of antiviral compounds. The identification of its utility in the synthesis of thiourea-based herpes virus inhibitors underscores the importance of substituted anilines as scaffolds for bioactive molecules. While specific synthetic methodologies for this compound are not extensively detailed, the broader field of organic synthesis offers a variety of established methods for the preparation of aniline (B41778) derivatives and aryl thioethers, suggesting that its synthesis is achievable through conventional chemical transformations.

Outstanding Challenges and Research Gaps

A significant challenge in the study of this compound is the limited availability of comprehensive scientific data. There is a notable lack of published research detailing its specific synthesis, optimization of reaction conditions, and thorough characterization of its physicochemical and toxicological properties. Furthermore, while its application in antiviral research is documented in patent literature, the full scope of its potential in other areas of medicinal chemistry and materials science remains largely unexplored. The absence of detailed spectroscopic data (NMR, IR, MS) in the public domain also presents a hurdle for researchers seeking to work with or further characterize this compound.

Broader Impact on Synthetic Organic Chemistry and Related Disciplines

The study of substituted anilines, such as this compound, has a significant impact on synthetic organic chemistry and related disciplines. These compounds are versatile building blocks that allow for the introduction of diverse functional groups, leading to the creation of vast chemical libraries for drug discovery and other applications. The aniline moiety itself is a common feature in many pharmaceuticals, and understanding the influence of various substituents on the chemical reactivity and biological activity of the aniline core is a fundamental aspect of medicinal chemistry. cresset-group.combiopartner.co.uknih.govacs.org The development of efficient and scalable synthetic routes to novel substituted anilines continues to be an active area of research, driving innovation in catalysis, reaction methodology, and process chemistry. The exploration of compounds like this compound contributes to this broader effort to expand the toolbox of synthetic chemists and accelerate the discovery of new functional molecules.

Q & A

Q. How can computational tools predict the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.